2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide
Overview
Description
2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and biological pathways. The presence of the pyridine ring and the sulfonamide group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 3,4-dimethoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide or 2-thiocyanato-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide.
Oxidation: Products such as 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonic acid.
Reduction: Products such as 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-amine.
Scientific Research Applications
2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the disruption of essential biological pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-sulfonamide
- 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide
- 2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-thiol
Uniqueness
2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dimethoxyphenyl moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the sulfonamide group enhances its ability to inhibit enzymes, while the 3,4-dimethoxyphenyl moiety can interact with various biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-19-10-6-5-9(8-11(10)20-2)16-21(17,18)12-4-3-7-15-13(12)14/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZTIPYJVVPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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